molecular formula C9H11NO3 B2636693 (4-Amino-phenyl)-hydroxy-acetic acid methyl ester CAS No. 182918-73-6

(4-Amino-phenyl)-hydroxy-acetic acid methyl ester

Cat. No. B2636693
M. Wt: 181.191
InChI Key: GAMGLCCWIJAQFS-UHFFFAOYSA-N
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Description

“(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is a chemical compound. It is a light yellow to beige powder . It is soluble in alcohols and alkalis, and slightly soluble in hot water . It can be detected using HPLC, NMR techniques .


Synthesis Analysis

The synthesis of “(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” involves several steps. The mixture is cooled to 40-50℃ and neutralized with sodium carbonate to pH=9, then filtered. The filtrate is further neutralized with acetic acid until pH=4, resulting in the precipitation of 4-aminophenylacetic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is represented by the formula: C9H10O3 . The molecular weight is 166.1739 .


Chemical Reactions Analysis

Esters, such as “(4-Amino-phenyl)-hydroxy-acetic acid methyl ester”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

“(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is a light yellow to beige powder . It is soluble in alcohols and alkalis, and slightly soluble in hot water .

Scientific Research Applications

Synthetic Applications and Methodologies

  • Synthesis of Heterocyclic Compounds : The reaction of 2-(hydroxy-phenyl)-acetic acid methyl ester with other reagents has been employed to synthesize complex heterocyclic structures, showcasing the utility of similar esters in constructing pharmacologically relevant molecules (Zhang Guo-fu, 2012).

  • Advanced Organic Synthesis : Compounds similar to "(4-Amino-phenyl)-hydroxy-acetic acid methyl ester" have been used as intermediates in the synthesis of novel organic molecules, demonstrating the importance of these esters in organic synthesis and potential drug development (Walid Fathalla, 2015).

  • Chiral Resolution Tools : The use of phenylglycine methyl ester (PGME) for the elucidation of the absolute configuration of chiral carboxylic acids underlines the importance of similar compounds in analytical chemistry, particularly in determining the stereochemistry of complex molecules (Yabuuchi & Kusumi, 2000).

Biochemical Research and Molecular Design

  • Anticancer Research : Modifications of structurally related esters have led to the synthesis of compounds with potential anticancer activities, highlighting the role of these esters in the development of new therapeutic agents (S. E. Rayes et al., 2019).

  • Enzymatic Resolution for Drug Synthesis : The enantioselective hydrolysis of related compounds using specific enzymes illustrates the application of these esters in producing enantiomerically pure substances, crucial for drug synthesis and pharmaceutical research (Wei Dongzhi, 2011).

Safety And Hazards

“(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(4-aminophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMGLCCWIJAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-phenyl)-hydroxy-acetic acid methyl ester

CAS RN

182918-73-6
Record name methyl 2-(4-aminophenyl)-2-hydroxyacetate
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